Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate is a chemical compound with a complex structure that includes an isothiochromene core
Preparation Methods
The synthesis of Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid with ethyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the esterification process. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Scientific Research Applications
Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .
Comparison with Similar Compounds
Ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate can be compared with similar compounds such as:
7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid: This compound shares a similar core structure but lacks the ethyl ester group.
Ethyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate derivatives: These derivatives may have different substituents at various positions, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-4-19-13(15)10-7-8-5-6-9(17-2)12(18-3)11(8)14(16)20-10/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZXIWDQCBCCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)C(=O)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.